molecular formula C20H17FN6OS B2533233 N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-89-6

N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2533233
CAS RN: 863459-89-6
M. Wt: 408.46
InChI Key: UIVAXHXLLBRJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H17FN6OS and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research on compounds related to N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide has focused on their potential as medicinal agents. For example, a study investigated the synthesis and structure-activity relationships of novel ALS (Acetolactate Synthase) inhibitors, a class of herbicides. This included triazolopyrimidinesulfonamide derivatives, highlighting their potential in agricultural applications (Ren et al., 2000).

Radiopharmaceuticals

A study on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein with PET, involved a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714, were designed with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Anticancer Research

The development of triazolopyrimidines as anticancer agents has been explored. A study described the synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, emphasizing their unique mechanism of inhibiting tubulin polymerization, which differs from that of other known tubulin inhibitors (Zhang et al., 2007).

Antibacterial Applications

The synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents was investigated, showing that some derivatives were as potent or more so than commercially available antibiotics against various bacterial strains (Kumar et al., 2009).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-12-4-3-5-16(13(12)2)24-17(28)10-29-20-18-19(22-11-23-20)27(26-25-18)15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAXHXLLBRJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

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